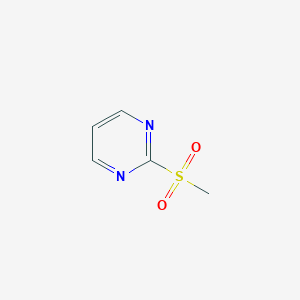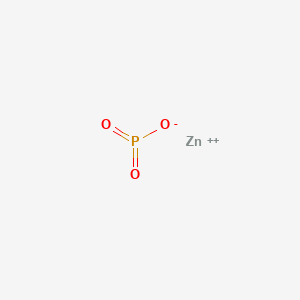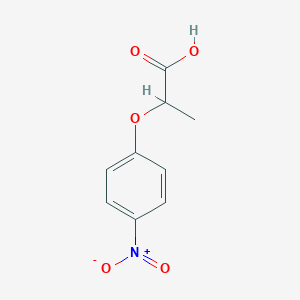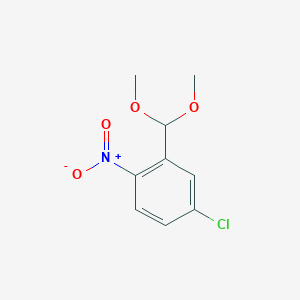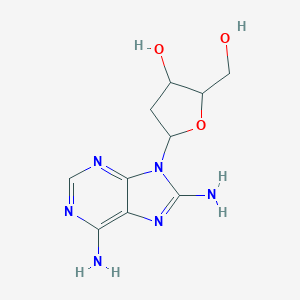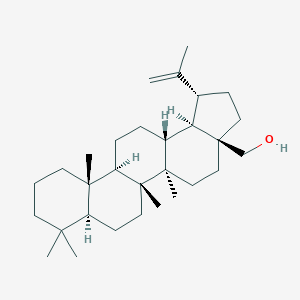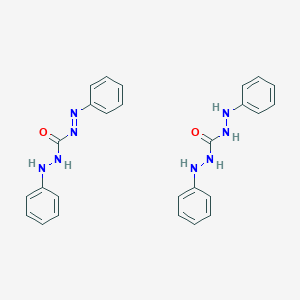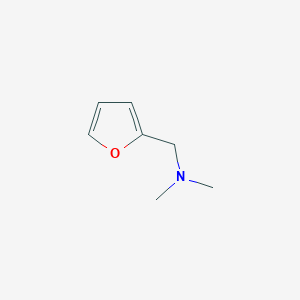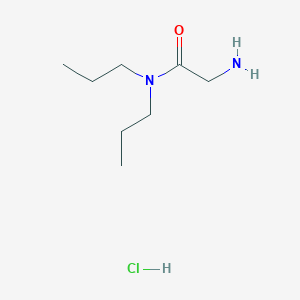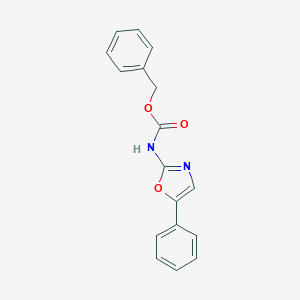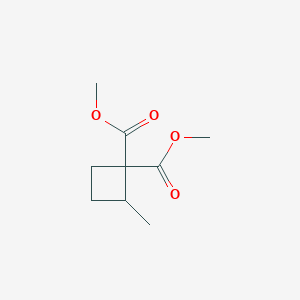
1-(Trimethylsilyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)ethanol, also known as TMS-ethanol, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TMS-ethanol is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a protecting group in organic synthesis reactions and as a reagent in biochemical research.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)ethanol involves the reaction of the trimethylsilyl group with the hydroxyl group of the alcohol. This reaction forms a stable silyl ether, which protects the hydroxyl group from further reactions. The protecting group can be removed by treatment with an acid, such as hydrochloric acid, which cleaves the silyl ether bond.
Effets Biochimiques Et Physiologiques
1-(Trimethylsilyl)ethanol has been shown to have low toxicity and is generally considered safe for use in biochemical and physiological research. It has been used to modify and study the properties of proteins and nucleic acids, including DNA and RNA. 1-(Trimethylsilyl)ethanol has also been used as a reagent in the synthesis of bioactive compounds, such as anti-cancer agents and antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Trimethylsilyl)ethanol is its ability to protect functional groups in organic synthesis reactions. It is also a useful reagent in biochemical research, where it can modify and study the properties of proteins and nucleic acids. However, 1-(Trimethylsilyl)ethanol has some limitations in lab experiments. It can be difficult to remove the protecting group, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.
Orientations Futures
There are several future directions for 1-(Trimethylsilyl)ethanol research. One area of interest is the development of new protecting groups that are more stable and easier to remove. Another area of interest is the use of 1-(Trimethylsilyl)ethanol in the synthesis of new bioactive compounds, particularly anti-cancer agents and antibiotics. 1-(Trimethylsilyl)ethanol may also have potential applications in the field of nanotechnology, where it can be used to modify the properties of nanoparticles and other materials.
Conclusion
In conclusion, 1-(Trimethylsilyl)ethanol is a chemical compound that has many applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis reactions and biochemical research. 1-(Trimethylsilyl)ethanol has low toxicity and is generally considered safe for use in lab experiments. There are many future directions for 1-(Trimethylsilyl)ethanol research, including the development of new protecting groups and the synthesis of new bioactive compounds.
Méthodes De Synthèse
The synthesis of 1-(Trimethylsilyl)ethanol involves the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-(Trimethylsilyl)ethanol and sodium chloride as a byproduct. The yield of 1-(Trimethylsilyl)ethanol can be improved by using a more concentrated solution of ethanol and a higher reaction temperature.
Applications De Recherche Scientifique
1-(Trimethylsilyl)ethanol is widely used in scientific research as a protecting group for alcohols in organic synthesis reactions. It is also used as a reagent in biochemical research to modify and study the properties of proteins and nucleic acids. 1-(Trimethylsilyl)ethanol is particularly useful in the synthesis of peptides and oligonucleotides, where it can protect functional groups from unwanted reactions.
Propriétés
Numéro CAS |
13246-39-4 |
|---|---|
Nom du produit |
1-(Trimethylsilyl)ethanol |
Formule moléculaire |
C5H14OSi |
Poids moléculaire |
118.25 g/mol |
Nom IUPAC |
1-trimethylsilylethanol |
InChI |
InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3 |
Clé InChI |
ZLTWIJREHQCJJL-UHFFFAOYSA-N |
SMILES |
CC(O)[Si](C)(C)C |
SMILES canonique |
CC(O)[Si](C)(C)C |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
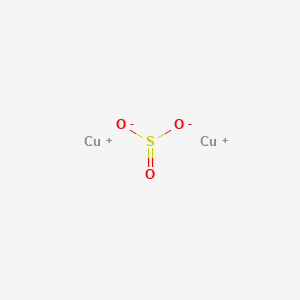
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
